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Abstract
MSC-4106 is a potent and orally active small molecule inhibitor targeting the YAP/TAZ-TEAD

transcriptional complex, a critical nexus in the Hippo signaling pathway often dysregulated in

various cancers. This document provides a comprehensive overview of the in vitro

characterization of MSC-4106, summarizing key quantitative data, detailing experimental

methodologies for pivotal assays, and illustrating the underlying biological pathways and

mechanisms of action.

Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and

apoptosis. Its dysregulation, leading to the hyperactivity of the transcriptional co-activators YAP

(Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) and their

interaction with TEAD (TEA domain) transcription factors, is a significant driver in the

development and progression of numerous cancers. MSC-4106 has emerged as a promising

therapeutic agent that disrupts this interaction. This guide delineates the in vitro

pharmacological profile of MSC-4106, offering a technical resource for researchers in oncology

and drug discovery.
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The in vitro activity of MSC-4106 has been quantified through various biochemical and cell-

based assays. The following tables summarize the key findings.

Table 1: Cellular Activity of MSC-4106
Cell Line Assay Type Parameter Value Reference

SK-HEP-1
TEAD Reporter

Gene Assay
IC50 4 nM [1]

NCI-H226
Cell Viability (4

days)
IC50 14 nM [1]

NCI-H226
Cell Viability (7

days)
IC50 3 nM [1]

SW-620

(YAP/TAZ

knockout)

Cytotoxicity

Assay
IC50 > 30,000 nM [1]

NCI-266
Cell Viability (24

hours)
IC50 14 nM [2]

Table 2: Biochemical Activity and Binding Affinity of
MSC-4106
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Target Assay Type Parameter Value Reference

TEAD1
SPR Binding

Assay
Kd 0.12 µM

TEAD2
SPR Binding

Assay
Kd 4.6 µM

TEAD3
SPR Binding

Assay
Kd 1.4 µM

TEAD4
SPR Binding

Assay
Kd 5.6 µM

TEAD1 (in

HEK293 cells)

Palmitoylation

Inhibition

% Inhibition (at

10 µM)
97.3%

TEAD3 (in

HEK293 cells)

Palmitoylation

Inhibition

% Inhibition (at

10 µM)
75.9%

Table 3: Physicochemical Properties of MSC-4106
Property Value Reference

Molecular Weight 359 g/mol

clogP 4.9

clogD 2.4

Topological Polar Surface Area

(TPSA)
60 Å²

Mechanism of Action and Signaling Pathways
MSC-4106 primarily functions by inhibiting the formation of the pro-oncogenic YAP/TAZ-TEAD

transcriptional complex. It achieves this through direct binding to the conserved lipid-binding

pocket (P-site) of TEAD transcription factors, which is essential for their auto-palmitoylation and

subsequent interaction with YAP and TAZ.
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Furthermore, recent studies suggest an alternative mechanism of action where MSC-4106 can

act as a "molecular glue," enhancing the interaction between TEAD and the transcriptional

repressor VGLL4. This induced proximity of TEAD with a repressive cofactor leads to the

downregulation of target gene expression.

Hippo Signaling Pathway and MSC-4106's Point of
Intervention
The following diagram illustrates the canonical Hippo signaling pathway and the inhibitory

action of MSC-4106. When the Hippo pathway is active, YAP and TAZ are phosphorylated and

sequestered in the cytoplasm. In a dysregulated state (Hippo "OFF"), YAP/TAZ translocate to

the nucleus and bind to TEAD, driving the transcription of genes involved in cell proliferation

and survival. MSC-4106 intervenes by binding to TEAD, preventing this interaction.
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Caption: The Hippo Signaling Pathway and MSC-4106 Inhibition.

MSC-4106 as a "Molecular Glue"
The diagram below illustrates the alternative mechanism where MSC-4106 promotes the

interaction between TEAD and the transcriptional repressor VGLL4, leading to a switch from a

pro-transcriptional to a repressive complex.
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Caption: MSC-4106 as a Molecular Glue for TEAD-VGLL4.

Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize

MSC-4106. While specific parameters from the original studies are not fully available, these

protocols are based on standard and published methods for similar assays.
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TEAD Reporter Gene Assay (SK-HEP-1 Cells)
This assay measures the ability of MSC-4106 to inhibit the transcriptional activity of the

YAP/TAZ-TEAD complex.

Cell Line: SK-HEP-1 human liver cancer cells.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under

the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the

YAP/TAZ-TEAD complex by MSC-4106 leads to a decrease in luciferase expression, which

is measured as a reduction in luminescence.

Protocol:

Cell Seeding: Seed SK-HEP-1 cells in a 96-well plate at a density that allows for optimal

growth and transfection efficiency.

Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter

plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using

a suitable transfection reagent.

Compound Treatment: After a post-transfection incubation period (e.g., 24 hours), treat the

cells with a serial dilution of MSC-4106 or vehicle control (DMSO).

Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours).

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and

Renilla luciferase activity using a dual-luciferase reporter assay system and a

luminometer.

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot

the normalized data against the logarithm of the MSC-4106 concentration and fit to a four-

parameter logistic equation to determine the IC50 value.

Cell Viability Assay (NCI-H226 Cells)
This assay assesses the cytotoxic or cytostatic effects of MSC-4106 on YAP-dependent cancer

cells.
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Cell Line: NCI-H226 human mesothelioma cells.

Principle: The viability of cells is determined by measuring a parameter indicative of

metabolic activity, such as the reduction of a tetrazolium salt (e.g., MTT or MTS) to a colored

formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan

produced is proportional to the number of viable cells.

Protocol:

Cell Seeding: Seed NCI-H226 cells in a 96-well plate at a predetermined density.

Compound Treatment: Allow cells to adhere overnight, then treat with a serial dilution of

MSC-4106 or vehicle control.

Incubation: Incubate the cells with the compound for the desired duration (e.g., 4 or 7

days).

Reagent Addition: Add the viability reagent (e.g., MTT or MTS solution) to each well and

incubate for a specified time (e.g., 1-4 hours) to allow for the conversion to formazan.

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the colored solution at the

appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-

treated control, and plot the percentage of viability against the logarithm of the MSC-4106
concentration to calculate the IC50 value.

TEAD Auto-Palmitoylation Inhibition Assay
This biochemical assay directly measures the ability of MSC-4106 to inhibit the auto-

palmitoylation of TEAD proteins.

System: TEAD-overexpressing HEK293 cells or a cell-free system with purified TEAD

protein.
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Principle: A palmitic acid analog containing an alkyne group is introduced to the cells or

reaction. If TEAD auto-palmitoylation occurs, the alkyne-palmitate will be incorporated into

the TEAD protein. This can then be detected by "clicking" a reporter molecule (e.g., biotin-

azide) onto the alkyne group, followed by detection with streptavidin.

Protocol:

Cell Culture and Treatment: Culture HEK293 cells overexpressing an epitope-tagged

TEAD protein (e.g., Myc-TEAD1). Treat the cells with MSC-4106 or vehicle, followed by

the addition of an alkyne-palmitate probe.

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged

TEAD protein using an appropriate antibody.

Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click)

reaction to attach a biotin-azide molecule to the alkyne-palmitoylated TEAD.

Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane.

Detection: Probe the membrane with a streptavidin-HRP conjugate to detect the

biotinylated (palmitoylated) TEAD. The total amount of immunoprecipitated TEAD can be

detected with an antibody against the epitope tag.

Data Analysis: Quantify the band intensities to determine the percentage of inhibition of

TEAD palmitoylation by MSC-4106 compared to the vehicle control.

Surface Plasmon Resonance (SPR) Binding Assay
This assay measures the binding affinity and kinetics of MSC-4106 to its target protein, TEAD.

Principle: SPR is a label-free technique that detects changes in the refractive index at the

surface of a sensor chip. A TEAD protein is immobilized on the chip, and a solution

containing MSC-4106 is flowed over the surface. The binding of MSC-4106 to TEAD causes

a change in the refractive index, which is measured in real-time and reported in resonance

units (RU).

Protocol:
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Protein Immobilization: Immobilize purified recombinant TEAD1 protein onto the surface of

an SPR sensor chip using a suitable coupling chemistry (e.g., amine coupling).

Compound Injection: Prepare a series of dilutions of MSC-4106 in a suitable running

buffer. Inject the compound solutions sequentially over the sensor chip surface at a

constant flow rate.

Association and Dissociation Monitoring: Monitor the binding (association phase) during

the injection and the release (dissociation phase) after the injection is complete and the

running buffer is flowed over the chip.

Regeneration: After each cycle, inject a regeneration solution to remove any remaining

bound compound from the TEAD surface.

Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1

Langmuir binding) to determine the association rate constant (ka), the dissociation rate

constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflows
The following diagrams outline the general workflows for the key in vitro assays.

TEAD Reporter Gene Assay Workflow
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Caption: Workflow for the TEAD Reporter Gene Assay.

Cell Viability Assay Workflow
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Workflow

Seed NCI-H226 cells
in 96-well plate

Treat with serial
dilutions of MSC-4106 Incubate for 4-7 days Add MTT/MTS reagent Incubate for 1-4 hours Measure absorbance Normalize data and

calculate IC50

Click to download full resolution via product page

Caption: Workflow for the Cell Viability Assay.

Conclusion
The in vitro data for MSC-4106 demonstrate its high potency and selectivity as an inhibitor of

the YAP/TAZ-TEAD transcriptional complex. Through its dual mechanism of action, MSC-4106
effectively suppresses the oncogenic signaling driven by the Hippo pathway in relevant cancer

cell models. The detailed experimental protocols and workflows provided in this guide offer a

valuable resource for researchers seeking to further investigate MSC-4106 or develop novel

therapeutics targeting this critical cancer dependency.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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